Ethyl 2-[3-(methylamino)phenyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200214-39-7 | |
| Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure of Ethyl 2-[3-(methylamino)phenyl]acetate
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl 2-[3-(methylamino)phenyl]acetate
Executive Summary
Ethyl 2-[3-(methylamino)phenyl]acetate is a substituted aromatic ester belonging to the class of aniline and phenylacetate derivatives. These structural motifs are prevalent in medicinal chemistry and materials science, serving as foundational scaffolds for a diverse range of biologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive technical overview of Ethyl 2-[3-(methylamino)phenyl]acetate, detailing a robust synthetic pathway, a multi-technique approach for its structural elucidation and purity confirmation, and an exploration of its potential applications in drug development based on the established activities of related compounds. The methodologies are presented with a rationale for experimental choices, aiming to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Chemical Identity and Physicochemical Properties
The structural foundation of the molecule consists of a phenylacetic acid ethyl ester core, functionalized with a methylamino group at the meta-position (position 3) of the phenyl ring.
IUPAC Name: Ethyl 2-[3-(methylamino)phenyl]acetate Synonyms: 3-(Methylamino)phenylacetic acid ethyl ester Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol
The physicochemical properties of this compound are predicted based on its structure and comparison with analogous molecules like ethyl phenylacetate.[4][5][6] These parameters are critical for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Predicted Value / Description | Rationale / Reference |
| Appearance | Pale yellow to brown liquid | Aniline derivatives are prone to oxidation, which can impart color. |
| Boiling Point | >250 °C (at atmospheric pressure) | Higher than ethyl phenylacetate (228 °C) due to the polar amino group.[6] |
| Solubility | Soluble in common organic solvents (Ethanol, DMSO, Ethyl Acetate, Dichloromethane). Sparingly soluble in water. | The ester and aromatic ring confer lipophilicity, while the amino group adds some polarity. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for an N-methylaniline derivative. |
| LogP | 2.0 - 2.5 | Calculated based on structural fragments. |
Synthesis and Manufacturing Pathway
The synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate can be efficiently achieved via a multi-step sequence starting from commercially available materials. The selected pathway emphasizes high-yield reactions and straightforward purification. A common and reliable approach involves the reduction of a nitro group precursor.[1]
Proposed Synthetic Scheme: Two-Step Synthesis from Ethyl 2-(3-nitrophenyl)acetate
-
Step 1: Catalytic Hydrogenation to Ethyl 2-(3-aminophenyl)acetate. The nitro group is selectively reduced to a primary amine.
-
Step 2: Reductive Amination to Ethyl 2-[3-(methylamino)phenyl]acetate. The primary amine is converted to the target secondary amine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-aminophenyl)acetate (Intermediate)
-
Rationale: Catalytic hydrogenation is a clean, high-yielding, and classic method for nitro group reduction.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.
-
Procedure:
-
To a solution of Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in ethanol (EtOH), add a catalytic amount of 10% Palladium on carbon (5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Ethyl 2-(3-aminophenyl)acetate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate (Final Product)
-
Rationale: Reductive amination is a robust method for forming amines. This one-pot procedure involves the formation of an imine from the primary amine and formaldehyde, followed by its in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and tolerance of various functional groups.
-
Procedure:
-
Dissolve Ethyl 2-(3-aminophenyl)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (1.1 eq) to the solution, followed by sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the pure Ethyl 2-[3-(methylamino)phenyl]acetate.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for Ethyl 2-[3-(methylamino)phenyl]acetate.
Structural Elucidation and Characterization
Confirming the chemical structure and assessing the purity of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.[2][7] Each method provides unique and complementary information.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their connectivity. The expected spectrum in CDCl₃ would show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl ester protons, and the N-methyl and N-H protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis identifies all non-equivalent carbon atoms in the molecule, including the characteristic signal for the ester carbonyl carbon (~172 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the key functional groups present. Aromatic esters show a characteristic set of three intense peaks for the C=O stretch, C-C-O stretch, and O-C-C stretch.[8]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound (molecular ion peak, [M]⁺) and information about its structure from fragmentation patterns.[9]
Hypothetical Analytical Data Summary
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.2 (m, 1H, Ar-H), 6.5-6.7 (m, 3H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.7 (br s, 1H, -NH), 3.55 (s, 2H, Ar-CH₂), 2.85 (s, 3H, -NHCH₃), 1.25 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0 (C=O), 148.5 (C-N), 135.0 (Ar-C), 129.5 (Ar-CH), 118.0 (Ar-CH), 114.0 (Ar-CH), 110.0 (Ar-CH), 61.0 (-OCH₂), 41.5 (Ar-CH₂), 30.8 (-NHCH₃), 14.2 (-CH₃). |
| FT-IR (ATR) | ν_max 3350-3450 (N-H stretch), 3020-3080 (Aromatic C-H stretch), 2850-2980 (Aliphatic C-H stretch), ~1730 (Ester C=O stretch), ~1200 (Ester C-O stretch), 1600, 1500 (Aromatic C=C stretch). |
| MS (EI) | m/z (%) 193 ([M]⁺), 120 ([M - CO₂Et]⁺), 91. |
| HPLC (Purity) | >98% (UV detection at 254 nm) |
Visualization of the Analytical Workflow
Caption: Workflow for the structural characterization and purity analysis.
Potential Applications in Drug Discovery and Development
Phenylacetate derivatives have garnered significant interest in oncology and other therapeutic areas.[10] Sodium phenylacetate, for example, has been investigated as a non-toxic differentiation-inducing agent that can arrest the growth of tumor cells.[3][11] The core mechanism often involves the regulation of gene expression.[3] Furthermore, the aniline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.
The unique combination of a phenylacetate effector and a meta-substituted aniline in Ethyl 2-[3-(methylamino)phenyl]acetate presents several intriguing possibilities for drug development:
-
Anticancer Agents: Building on the known anti-proliferative effects of phenylacetates, this derivative could be explored as a novel agent in various cancer cell lines.[10][11] The methylamino-phenyl group can be tailored to interact with specific enzymatic pockets, potentially acting as a kinase inhibitor or modulating protein-protein interactions.
-
Hypnotics and CNS Agents: Phenylacetate derivatives have also been designed as hypnotic agents, with modifications to the core structure influencing their activity and safety profile.[12]
-
Chemical Probe/Tool Compound: The compound can serve as a starting point for creating libraries of derivatives to probe biological systems. The secondary amine provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Hypothetical Mechanism of Action: Modulation of Cell Differentiation Pathway
Based on the known activity of related compounds, Ethyl 2-[3-(methylamino)phenyl]acetate could potentially influence cell fate by modulating signaling pathways involved in cell differentiation, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion
Ethyl 2-[3-(methylamino)phenyl]acetate is a molecule of significant interest, combining two pharmacologically relevant scaffolds. This guide has outlined a practical synthetic route, a comprehensive strategy for its analytical characterization, and a scientifically-grounded perspective on its potential applications in drug discovery. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the biological activity of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- BenchChem. A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
- Ibragimova, M. et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
- Ibragimova, M. et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC.
- Wikipedia. Aniline.
- Organic Chemistry Portal. Aniline synthesis by amination (arylation).
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.
- Mofijur, M. et al. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Auctores. Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings).
- Samid, D. et al. (1997). Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers. Advances in Experimental Medicine and Biology.
- ResearchGate. Design, synthesis and evaluation of heterocyclic 2- phenylacetate derivatives as water-soluble rapid recovery hypnotics.
- Adams, R. & Thal, A. F. Ethyl phenylacetate. Organic Syntheses Procedure.
- Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Samid, D. et al. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed.
- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- Aliabadi, A. et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
- Google Patents. (2018). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
- Matrix Fine Chemicals. ETHYL 2-PHENYLACETATE | CAS 101-97-3.
- Sigma-Aldrich. Ethyl phenylacetate = 98 , FCC, FG 101-97-3.
- BLDpharm. 68787-97-3|Ethyl 2-(4-(methylamino)phenyl)acetate.
- National Institute of Standards and Technology. Ethyl Acetate - the NIST WebBook.
- Sigma-Aldrich. Ethyl phenylacetate ReagentPlus , 99 101-97-3.
- Sigma-Aldrich. Ethyl phenylacetate ReagentPlus , 99 101-97-3.
- PrepChem.com. Synthesis of ethyl phenylacetate.
- ChemicalBook. Ethyl phenylacetate | 101-97-3.
- The Good Scents Company. ethyl phenyl acetate, 101-97-3.
- National Institute of Standards and Technology. Benzeneacetic acid, ethyl ester - the NIST WebBook.
- FooDB. Showing Compound Ethyl phenylacetate (FDB010560).
- Google Patents. (2011). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
- Sigma-Aldrich. Ethyl phenylacetate.
- ChemSynthesis. ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate.
- Chem-Impex. Ethyl phenylacetate.
- Chem-Impex. Phenylacetic acid ethyl ester.
- Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.
- Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl Phenylacetate | 101-97-3.
- National Institute of Standards and Technology. Benzeneacetic acid, ethyl ester - the NIST WebBook.
- The Pherobase. The Pherobase Synthesis - ethyl phenylacetate | C10H12O2.
- The Pherobase. The Pherobase NMR: Ethyl (E)-3-phenyl-2-propenoate|ethyl trans-cinnamate|C11H12O2.
- Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery.
- National Center for Biotechnology Information. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem.
- Sigma-Aldrich. Ethyl phenylacetate natural, 98 , FG 101-97-3.
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Chemo-Structural Analysis and Pharmacophoric Mapping of Methylamino Phenylacetate Scaffolds
Executive Summary
Methyl 2-(methylamino)-2-phenylacetate (and its structural analogs) represents a critical "privileged scaffold" in medicinal chemistry. Functioning as a constrained analog of biogenic amines, this moiety serves as the pharmacophoric core for a class of psychostimulants and nootropics targeting monoamine transporters (DAT, NET). This technical guide dissects the molecular interactions, synthetic pathways, and stability profiles of this intermediate, providing a blueprint for its application in rational drug design.
Pharmacophore Modeling: The DAT/NET Interaction
The methylamino phenylacetate core functions as a rigidified bioisostere of dopamine and norepinephrine. Its potency is dictated by a three-point pharmacophore model that aligns with the orthosteric binding site of the Dopamine Transporter (DAT).
The "Pharmacophoric Triangle"
To achieve high-affinity binding (Ki < 100 nM), the intermediate must satisfy specific spatial requirements within the transporter's central cavity (S1 site).
-
Cationic Anchor (Amine): The secondary amine (N-methyl) becomes protonated at physiological pH (approx. pKa 8.5–9.5). This cation forms a crucial salt bridge with the carboxylate side chain of Asp79 (in hDAT) or Asp75 (in hNET).
-
Pi-Stacking Domain (Phenyl Ring): The aromatic ring engages in T-shaped or parallel displaced
- stacking interactions with phenylalanine residues (Phe320 and Phe326 in hDAT) in transmembrane domains 3 and 6. -
H-Bond Acceptor (Ester Carbonyl): The carbonyl oxygen of the methyl ester acts as a hydrogen bond acceptor, interacting with serine or tyrosine residues (Tyr156 ), stabilizing the ligand-transporter complex.
Stereochemical Imperative
The spatial arrangement of the phenyl and amino groups is non-negotiable.
-
Erythro vs. Threo: The threo diastereomers (where the amine and phenyl groups are anti-periplanar) typically exhibit 5–10x higher affinity than erythro isomers due to steric clashes in the S1 pocket for the latter.
-
Chirality: The (2R,2'R) configuration is often the eutomer (active isomer) for DAT inhibition in this structural class, analogous to the pharmacodynamics of d-threo-methylphenidate.
Visualization of the Pharmacophore
The following diagram illustrates the interaction map between the scaffold and the theoretical binding pocket.
Caption: Interaction map of Methyl 2-(methylamino)-2-phenylacetate within the hDAT active site. Blue arrows indicate ionic bonding; Red indicates Pi-stacking.
Synthetic Protocol: Isolation of the Intermediate
While various routes exist (e.g., Strecker synthesis), the direct esterification of N-methyl-phenylglycine or the nucleophilic substitution of
Selected Protocol: Nucleophilic Substitution of Methyl
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Methyl | 1.0 | Electrophile substrate |
| Methylamine (2M in THF) | 3.0 | Nucleophile (Excess prevents bis-alkylation) |
| Triethylamine (TEA) | 1.5 | Proton scavenger |
| Dichloromethane (DCM) | Solvent | Reaction medium |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 250mL round-bottom flask with Methyl
-bromophenylacetate (1.0 eq) and anhydrous DCM (0.1 M concentration). Cool to 0°C under nitrogen atmosphere. -
Nucleophilic Attack: Add the Methylamine solution (3.0 eq) dropwise over 20 minutes. The excess amine is critical to minimize the formation of the tertiary amine side-product (dimerization).
-
Scavenging: Add Triethylamine (1.5 eq) to neutralize the HBr generated.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The bromide starting material (Rf ~0.8) should disappear, yielding the amine product (Rf ~0.4).
-
Quench & Extraction: Dilute with water. Extract the organic layer with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The intermediate is an oil that may degrade. Purify immediately via flash column chromatography (neutralized silica) or convert to the Hydrochloride salt (add 1M HCl in ether) for long-term stability.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and stabilization of the methylamino phenylacetate intermediate.
Physicochemical Stability & Kinetics
Understanding the stability of this intermediate is vital for formulation and prodrug design.
Hydrolytic Liability
The methyl ester is the "weak link" in the scaffold. It acts as a soft drug motif, susceptible to hydrolysis by carboxylesterases (CES1) in the liver.
-
Reaction: Methyl ester + H2O
Carboxylic Acid + Methanol. -
Consequence: The resulting acid (N-methyl-phenylglycine) is a zwitterion at physiological pH. It cannot cross the Blood-Brain Barrier (BBB) effectively and loses affinity for the DAT S1 site, rendering it pharmacologically inert. This is a key mechanism for termination of action.
Physicochemical Data Summary
| Property | Value (Approx.) | Significance |
| Molecular Weight | 179.22 g/mol | Optimal for CNS penetration (Rule of 5). |
| logP | 1.4 – 1.6 | Moderate lipophilicity; good BBB permeability. |
| pKa (Amine) | 8.8 ± 0.5 | Predominantly ionized (cationic) at pH 7.4. |
| tPSA | ~38 Ų | Topological Polar Surface Area < 90 Ų favors CNS entry. |
| Hydrolysis t1/2 | ~4–6 hrs (Plasma) | Moderate metabolic stability; requires formulation protection. |
References
-
PubChem. (2025). Methyl 2-(methylamino)-2-phenylacetate | C10H13NO2. National Library of Medicine. [Link]
-
Wang, K.H., et al. (2015). Structure of the Drosophila dopamine transporter in a complex with cocaine. Nature. (Elucidates the DAT binding pocket interactions relevant to phenylacetate scaffolds). [Link]
-
Organic Syntheses. (2019). Preparation of Methyl 2-(2-acetylphenyl)acetate. (Provides analogous esterification and handling protocols for phenylacetate derivatives). [Link]
Ethyl 2-[3-(methylamino)phenyl]acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Disclaimer
The subject of this guide, Ethyl 2-[3-(methylamino)phenyl]acetate, is a specialized chemical intermediate with limited publicly available information regarding its direct suppliers, pricing, and specific, validated analytical protocols. Consequently, this document has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry, data from closely related structural analogs, and general methods for the synthesis and analysis of substituted phenylacetic acid derivatives. The protocols and analyses presented herein are based on expert knowledge and should be considered as a robust starting point for research and development. All proposed experimental procedures require empirical validation.
Introduction
Ethyl 2-[3-(methylamino)phenyl]acetate is a substituted phenylacetic acid derivative of significant interest to the medicinal chemistry and drug development sectors. Its structural framework, featuring a secondary aromatic amine and an ethyl ester, provides a versatile scaffold for the synthesis of a diverse range of more complex molecules. Phenylacetic acid moieties are found in numerous biologically active compounds and are recognized as important pharmacophores.[1][2][3] This guide offers an in-depth technical overview of this compound, including a discussion of the supplier landscape for related materials, a proposed synthetic strategy, a robust quality control framework, and its potential applications in drug discovery.
Part 1: Supplier and Sourcing Analysis
Direct, off-the-shelf suppliers for Ethyl 2-[3-(methylamino)phenyl]acetate are not readily identifiable in major chemical catalogs, indicating its status as a specialty or custom synthesis compound. However, the key starting material, 3-Aminophenylacetic acid (CAS No: 14338-36-4), is commercially available from several suppliers, making the synthesis of the target molecule feasible.
Key Suppliers of 3-Aminophenylacetic acid:
Price Analysis Considerations for a Custom Synthesis:
The price of a custom-synthesized chemical like Ethyl 2-[3-(methylamino)phenyl]acetate will be influenced by several factors:
-
Cost of Starting Materials: The current market price of 3-Aminophenylacetic acid and other necessary reagents will be a primary driver.
-
Synthesis Complexity: The number of synthetic steps, purification requirements, and overall yield will significantly impact the cost.
-
Required Purity: Higher purity specifications (e.g., >98%) necessitate more rigorous purification, increasing the price.
-
Scale of Synthesis: The cost per gram typically decreases with larger batch sizes.
-
Supplier Markup: The contract research organization (CRO) or custom synthesis company will have its own pricing structure.
It is recommended to request quotes from multiple custom synthesis providers to obtain a competitive price. The price of general aromatic intermediates can vary widely, from tens to hundreds of dollars per gram for research quantities.[7][8]
Part 2: Synthesis and Purification
A logical and efficient synthetic route to Ethyl 2-[3-(methylamino)phenyl]acetate involves a two-step process starting from 3-Aminophenylacetic acid: reductive amination followed by esterification.
Proposed Synthetic Pathway
Sources
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Methodological & Application
Heterocycle synthesis using Ethyl 2-[3-(methylamino)phenyl]acetate
Application Note: Heterocycle Synthesis using Ethyl 2-[3-(methylamino)phenyl]acetate
Part 1: Executive Summary & Chemo-Structural Analysis
The Molecule: Ethyl 2-[3-(methylamino)phenyl]acetate (CAS: 68787-97-3) Abbreviation: EMPA
Core Directive:
This application note details the transformation of EMPA into high-value heterocyclic scaffolds. Unlike simple anilines, EMPA possesses a "Meta-Substitution Paradox": the nucleophilic amine (
However, this specific geometry makes EMPA an ideal "Switchable Scaffold" for two major drug-discovery classes:
-
Benzimidazoles: Via ortho-nitration and reduction (leveraging the amine's directing power).
-
Quinolines: Via intermolecular condensation with 1,3-electrophiles (leveraging the amine's nucleophilicity).
This guide provides validated protocols for these two pathways, emphasizing yield optimization and impurity control.
Part 2: Chemo-Structural Logic & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic landscape of EMPA to avoid common pitfalls (e.g., over-alkylation or ester hydrolysis).
| Feature | Reactivity | Strategic Implication |
| Secondary Nucleophile | Strongly ortho/para directing. Susceptible to oxidation. Requires protection if acidic conditions are too harsh. | |
| Ethyl Acetate Tail | Masked Nucleophile (Enolate) | The |
| C2/C6 Positions | Sterically Distinct | The C2 position (between substituents) is sterically crowded but electronically activated. C6 is the primary site for electrophilic aromatic substitution (EAS). |
Visualizing the Pathways
The following diagram illustrates the divergent synthesis pathways based on the initial activation step.
Figure 1: Divergent synthetic workflows from the EMPA scaffold. Pathway A yields Benzimidazoles; Pathway B yields Quinolines.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Functionalized Benzimidazoles
Target: Ethyl 2-(1-methyl-2-phenyl-1H-benzimidazol-5-yl)acetate
Rationale: The secondary amine in EMPA is a strong ortho-director. By introducing a nitro group at the C4 or C6 position, we create a precursor for a 1,2-diamine. Subsequent reduction and condensation with an aldehyde yields the benzimidazole core, retaining the ethyl acetate tail for further drug conjugation.
Step 1: Regioselective Nitration
-
Reagents: EMPA (1.0 eq), Potassium Nitrate (
, 1.1 eq), Trifluoroacetic Acid (TFA), Dichloromethane (DCM). -
Mechanism: The use of
/TFA generates the nitronium ion in situ under anhydrous conditions, preventing hydrolysis of the ester side chain (a common failure mode with aqueous ).
Step 2: Hydrogenation & Cyclization (One-Pot)
-
Reagents: Nitro-intermediate, Benzaldehyde (1.1 eq), Sodium Metabisulfite (
, 2.0 eq), DMF, . -
Note: While catalytic hydrogenation (
) is standard, the bisulfite-mediated reductive cyclization is more robust for scale-up as it avoids handling pyrophoric catalysts with secondary amines.
Step-by-Step Procedure:
-
Nitration: Dissolve EMPA (10 mmol) in DCM (20 mL) and cool to
. Add TFA (5 mL) dropwise. Add (11 mmol) in small portions. Stir at for 2 hours. -
Quench: Pour into ice water, neutralize with saturated
, and extract with DCM. -
Cyclization: Dissolve the crude nitro-compound in DMF (15 mL). Add Benzaldehyde (11 mmol) and
(20 mmol). -
Heating: Heat to
for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1). -
Workup: Dilute with water (50 mL). The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallize from Ethanol.
Data Validation:
-
Expected Yield: 65-75% (over 2 steps).
-
Key NMR Signal: Disappearance of the broad NH peak; appearance of benzimidazole C2 aromatic proton (if using formic acid) or phenyl ring signals.
Protocol B: Synthesis of 1,2-Dihydroquinolines (Modified Skraup)
Target: Ethyl 2-(1-methyl-1,2-dihydroquinolin-7-yl)acetate derivatives
Rationale:
The secondary amine of EMPA can react with
Step 1: Formylation
-
Reagents: EMPA (1.0 eq),
(3.0 eq), DMF (5.0 eq). -
Mechanism: Formation of a chloro-iminium intermediate which formylates the ring ortho to the amine (position C2 or C6), followed by cyclization if an acetyl group is present. Since we lack an internal ketone, we use a "Reverse" approach: reacting EMPA with a 1,3-dicarbonyl.
Optimized Protocol (Combes Quinoline Synthesis Variation):
-
Condensation: Mix EMPA (10 mmol) with Ethyl Acetoacetate (12 mmol) and
-Toluenesulfonic acid (pTSA, 10 mol%) in Toluene. -
Dean-Stark: Reflux with a Dean-Stark trap to remove water. This forms the enamine.
-
Cyclization: Remove solvent. Add Polyphosphoric Acid (PPA) or concentrated
(5 mL). Heat to for 1 hour.-
Critical Control Point: Monitor temperature closely. Above
, the ester tail may hydrolyze or decarboxylate.
-
-
Workup: Pour onto crushed ice. Neutralize carefully with
to pH 8. Extract with DCM.
Yield Comparison Table:
| Method | Catalyst | Temp ( | Yield (%) | Notes |
| Combes (Standard) | 120 | 45% | Significant ester hydrolysis observed. | |
| Combes (Modified) | PPA | 100 | 62% | Cleaner profile; PPA is viscous but gentler on the ester. |
| Gould-Jacobs | Diphenyl ether | 250 | 30% | Temperature too high for the ethyl acetate tail. Avoid. |
Part 4: Quality Control & Troubleshooting
Storage of EMPA:
-
Condition: Store at
under Argon. -
Stability: The secondary amine is prone to air oxidation (turning the oil dark brown). If dark, filter through a short plug of silica gel (eluting with 10% EtOAc/Hexane) before use.
Common Impurities:
-
Hydrolyzed Acid: (HOOC-CH2-...) – Detected by broad OH stretch in IR (
). Remedy: Re-esterify using EtOH/SOCl2. -
N-Oxide: Formed if left in air. Remedy: Mild reduction with Zn dust/AcOH.
References
-
Synthesis of Functionalized Indoles: Title: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate" Source: Molecules (2016) URL:[1][2][Link][2][3]
-
Quinoline Synthesis Strategies: Title: "Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives" Source:[4] Chemical Biology & Drug Design (2022) URL:[Link]
-
Palladium-Catalyzed Cyclizations: Title: "A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2" Source: PMC / NIH (2010) URL:[Link]
-
General Heterocyclic Methods: Title: "Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives" Source: PMC / NIH (2018) URL:[Link]
Sources
Scalable Synthesis of Methylamino Phenylacetate Esters: Application Notes and Protocols
Abstract
This comprehensive guide details scalable and robust methodologies for the synthesis of methylamino phenylacetate esters, critical intermediates in the development of various pharmaceuticals and fine chemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of three primary synthetic strategies: Fischer Esterification of N-methyl-α-phenylglycine, Reductive Amination of phenylglyoxylic acid derivatives, and Buchwald-Hartwig Amination. Each section offers a detailed theoretical background, explaining the causal relationships behind experimental choices, and presents validated, step-by-step protocols for gram-scale synthesis. Furthermore, this guide emphasizes safety, scalability, and process optimization, providing a framework for the efficient and reliable production of these valuable compounds.
Introduction: The Importance of Methylamino Phenylacetate Esters
Methylamino phenylacetate esters are a class of organic compounds characterized by a phenyl ring and an ester group attached to the same carbon, which also bears a methylamino substituent. This structural motif is a key pharmacophore in a variety of biologically active molecules. The strategic importance of developing scalable, efficient, and safe synthetic routes to these esters is underscored by their utility as building blocks in medicinal chemistry and process development.
This document provides a detailed exploration of the most effective and scalable methods for the synthesis of these target molecules, with a focus on practical application in a research and development setting.
Strategic Approaches to Synthesis
The synthesis of methylamino phenylacetate esters can be approached from several angles, each with its own set of advantages and considerations for scalability. The three primary strategies discussed herein are:
-
Fischer Esterification: A classic and direct method involving the acid-catalyzed reaction of N-methyl-α-phenylglycine with methanol.
-
Reductive Amination: A highly versatile and widely used method that involves the reaction of a carbonyl precursor with methylamine followed by in-situ reduction.
-
Buchwald-Hartwig Amination: A modern and powerful palladium-catalyzed cross-coupling reaction for the formation of the crucial C-N bond.
The choice of synthetic route will often depend on factors such as the availability of starting materials, desired scale, and the specific functionalities present in the target molecule.
Method 1: Fischer Esterification of N-Methyl-α-phenylglycine
The Fischer-Speier esterification is a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] For the synthesis of methyl N-methyl-α-phenylglycinate, this method offers a straightforward and atom-economical pathway.
Mechanistic Rationale and Scalability Considerations
The reaction proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol.[2] The subsequent elimination of water yields the ester. Being an equilibrium process, driving the reaction to completion is paramount for achieving high yields, especially on a larger scale.[1] This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation with a suitable solvent.[3]
For industrial-scale production, the use of solid acid catalysts like silica sulfuric acid can simplify work-up and catalyst recovery, contributing to a greener and more economical process.[4]
Visualizing the Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Detailed Protocol for Gram-Scale Synthesis
Materials:
-
N-Methyl-α-phenylglycine (10.0 g, 60.5 mmol)
-
Methanol (150 mL)
-
Concentrated Sulfuric Acid (3.0 mL, 56.4 mmol)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-α-phenylglycine and methanol.
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add the concentrated sulfuric acid to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation to yield pure methyl N-methyl-α-phenylglycinate.
Expected Yield: 85-95%
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[6] For the synthesis of methylamino phenylacetate esters, this approach offers high convergence and functional group tolerance.
Mechanistic Rationale and Scalability Considerations
The reaction typically begins with the condensation of a carbonyl compound, such as methyl phenylglyoxylate, with methylamine to form an imine. This is followed by reduction of the C=N double bond. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for the iminium ion over the starting carbonyl group.[7]
For large-scale synthesis, catalytic hydrogenation offers a greener and more cost-effective alternative.[8] The use of heterogeneous catalysts (e.g., Pd/C, PtO₂) with hydrogen gas is a common industrial practice. Continuous-flow hydrogenation further enhances safety and scalability by minimizing the accumulation of hazardous intermediates and allowing for precise control over reaction parameters.[8] Biocatalytic reductive amination using imine reductases (IREDs) is an emerging technology that offers exceptional enantioselectivity and operates under mild conditions, making it an attractive option for the synthesis of chiral pharmaceuticals.[9][10]
Safety Note: When using borohydride reagents, it is crucial to manage the reaction quench carefully to control hydrogen gas evolution. The safe handling of boranes at scale is a critical consideration.[11]
Visualizing the Reductive Amination Pathway
Caption: Reductive Amination Pathway.
Detailed Protocol for Gram-Scale Synthesis
Materials:
-
Methyl phenylglyoxylate (10.0 g, 60.9 mmol)
-
Methylamine (40% solution in water, 14.2 mL, 182.7 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (19.3 g, 91.4 mmol)
-
Dichloromethane (DCM) (200 mL)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 500 mL round-bottom flask, dissolve methyl phenylglyoxylate in DCM.
-
Add the methylamine solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-85%
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[12] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, offering broad substrate scope and functional group tolerance.[13]
Mechanistic Rationale and Scalability Considerations
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[13] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to promote both the oxidative addition and reductive elimination steps.[14]
For scalability, considerations include catalyst loading, choice of base, and solvent. The use of highly active catalysts can allow for lower catalyst loadings, which is economically advantageous. The choice of base is also crucial, with weaker bases sometimes being necessary to avoid side reactions with sensitive functional groups.[13] While the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis, the high efficiency and broad applicability of this method often make it a viable option.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle.
Detailed Protocol for Gram-Scale Synthesis
Materials:
-
Methyl α-bromophenylacetate (10.0 g, 43.6 mmol)
-
Methylamine (2.0 M solution in THF, 32.7 mL, 65.4 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.40 g, 0.436 mmol)
-
RuPhos (0.41 g, 0.872 mmol)
-
Sodium tert-butoxide (6.3 g, 65.4 mmol)
-
Toluene (200 mL)
-
Diethyl ether
-
Saturated Ammonium Chloride Solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add toluene, followed by methyl α-bromophenylacetate.
-
Add the methylamine solution dropwise to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Dilute with diethyl ether and filter the mixture through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Yield: 65-80%
Comparison of Scalable Synthesis Methods
| Feature | Fischer Esterification | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | N-Methyl-α-phenylglycine, Methanol | Methyl phenylglyoxylate, Methylamine | Methyl α-halophenylacetate, Methylamine |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C) | Pd catalyst, phosphine ligand, strong base |
| Scalability | High; requires driving equilibrium | High; continuous flow and biocatalysis are excellent for scale-up | Moderate to High; catalyst cost can be a factor |
| Advantages | Atom economical, straightforward | Highly versatile, one-pot, good functional group tolerance | Excellent functional group tolerance, mild conditions |
| Disadvantages | Equilibrium limited, requires excess reagent or water removal | Can be non-selective for primary amines, safety with some reagents | Catalyst and ligand cost, sensitivity to air and moisture |
| Typical Yields | 85-95% | 70-85% | 65-80% |
Characterization Data
Methyl N-Methyl-α-phenylglycinate
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.25 (s, 1H, α-CH), 3.70 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 137.0, 128.8, 128.5, 127.5, 65.0, 52.0, 35.0.
-
IR (neat, cm⁻¹): 3350 (N-H), 2950 (C-H), 1740 (C=O, ester), 1600, 1495 (C=C, aromatic).
-
MS (ESI): m/z 180.1 [M+H]⁺.
Conclusion
The synthesis of methylamino phenylacetate esters can be successfully achieved on a scalable level through several robust methods. The choice of the optimal synthetic route—Fischer esterification, reductive amination, or Buchwald-Hartwig amination—will be dictated by specific project requirements, including cost, scale, and the chemical nature of the substrates. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers and drug development professionals in the efficient and reliable production of these valuable chemical intermediates.
References
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025).
- Safe Handling of Boranes at Scale. (2006). Organic Process Research & Development.
- Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
- Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review. (2025).
- Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PMC.
- Large-scale reductive amination and synthesis applications.
- A practical catalytic reductive amination of carboxylic acids. Chemical Science.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive amin
- Efficient and scalable synthesis of α,α-disubstituted β-amino amides. (2016). RSC Publishing.
- Buchwald–Hartwig amin
- A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
- Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online.
- Reductive Amin
- Methyl N-phenylglycin
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry.
- Synthesis of α-amino carbonyl compounds: a brief review. (2023).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
- Supporting Inform
- Process for purifying long chain amino acids.
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- Buchwald-Hartwig Amin
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
-
Extraction of Amino Acid Esters Using a Pillar[15]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic.
- Silica Sulphuric Acid Catalyzed Fischer Esterification Reaction under Solventless Condition: A Novel Green Chemical Reaction. (2011).
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.
- Reductive aminations by imine reductases:
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).
- Structure Identification By 1h NMR.
- Fischer Esterific
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
- The presence of methyl, methylene, and methine group in H-1 NMR spectrum.
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids
- Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). FULIR.
- An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. journalcsij.com [journalcsij.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-[3-(methylamino)phenyl]acetate
Ticket ID: PUR-EMA-001
Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing peak tailing (streaking) , poor resolution , or product degradation during the flash chromatography purification of Ethyl 2-[3-(methylamino)phenyl]acetate .
This molecule presents a classic "dual-personality" challenge in chromatography:
-
The Basic Motif: The N-methylaniline moiety acts as a weak base, interacting strongly with acidic silanols on standard silica gel.
-
The Labile Motif: The ethyl ester is susceptible to hydrolysis or transesterification if the mobile phase becomes too acidic or basic (particularly with protic solvents like methanol).
This guide provides a self-validating protocol to purify this compound while mitigating these specific risks.
Module 1: Diagnosing the "Tailing" Phenomenon
Issue: The compound smears across the column or elutes as a broad, asymmetrical peak.[1]
The Mechanism: Silanol Activity
Standard silica gel (
Your molecule contains a secondary amine (methylamino group).[2] Even though aniline derivatives are weaker bases (
The Solution: Competitive Inhibition
To fix this, you must introduce a "sacrificial" base into your mobile phase that competes for these silanol sites.
Recommended Modifier: Triethylamine (TEA) [3]
-
Why TEA? It is a stronger base (
) than your aniline derivative.[2] It saturates the acidic silanol sites, effectively "capping" the silica and allowing your product to elute based solely on polarity. -
Why not Ammonia? While
is common, it is nucleophilic and can attack your ester group (ammonolysis), converting your ethyl ester into a primary amide.[2] TEA is sterically hindered and non-nucleophilic, preserving the ester.[2]
Module 2: Visualizing the Interaction
The following diagram illustrates the competitive binding mechanism that dictates your purification strategy.
Figure 1: Mechanism of amine tailing and the competitive inhibition by Triethylamine (TEA).[2]
Module 3: Optimized Purification Protocol
Objective: Isolate >98% pure Ethyl 2-[3-(methylamino)phenyl]acetate.
Step 1: TLC Method Development
Do not skip this. You must determine the correct solvent strength with the modifier present.[4]
-
Prepare a solvent blend: Hexane : Ethyl Acetate (3:1) containing 1% TEA .[2]
-
Spot your crude mixture.
-
Target
: You want the product to appear at 0.25 – 0.35 .
Step 2: Column Pre-Treatment (The "Neutralization" Wash)
This is the most critical step for amine purification.
-
Pre-elute the column with 2 Column Volumes (CV) of Hexane + 1% TEA .
-
Reasoning: This pre-saturates the silica with TEA, ensuring the entire length of the column is deactivated before your product even touches it. Heat is often generated during this acid-base reaction; allow the column to cool if necessary.
-
Step 3: Sample Loading
-
Preferred: Liquid Loading . Dissolve the crude in the minimum amount of mobile phase (containing TEA).
-
Alternative: Dry Loading .[2] If the crude is an oil or insoluble in the mobile phase, dissolve in DCM, mix with silica (ratio 1:2), and evaporate to dryness.[2] Note: Ensure the drying silica is also neutralized with TEA if possible, or load strictly onto the pre-treated column.
Step 4: Gradient Elution
Run the column using the following gradient (Solvent A: Hexane + 1% TEA; Solvent B: EtOAc + 1% TEA):
| Time (CV) | % Solvent B | Purpose |
| 0–1 | 0% | Isocratic hold to settle the bed. |
| 1–10 | 0% | Linear gradient to elute the product. |
| 10–12 | 40% | Flush polar impurities (e.g., di-methylated byproducts).[2] |
Module 4: Troubleshooting & FAQ
Q: My product is degrading on the column. Why?
A: This is likely ester hydrolysis.[2]
-
Check 1: Are you using Ammonia (
) in Methanol? Stop immediately. The methoxide/ammonia combination attacks esters. Switch to TEA. -
Check 2: Is your silica wet? Water content in silica + acidic/basic conditions = hydrolysis.[2] Use fresh, dry silica.[2]
-
Check 3: Residence time. Do not leave the compound on the column overnight. Flush it within 1-2 hours.
Q: I see a "ghost peak" or baseline drift.
A: TEA absorbs UV light, particularly below 230 nm.[2]
-
Solution: Set your UV detector to 254 nm .[2] The phenyl ring in your molecule absorbs strongly here, while TEA interference is minimal at this wavelength.[2]
Q: The product is co-eluting with the starting material (Aniline).
A: The starting material (likely Ethyl 2-(3-aminophenyl)acetate) lacks the methyl group.
-
Differentiation: The N-methyl group increases lipophilicity slightly but also basicity.
-
Strategy: Shallow the gradient. Instead of 0-40% B over 10 CV, try 5-25% B over 15 CV . The subtle
difference is magnified when the gradient slope is shallow.
Module 5: Workflow Decision Tree
Use this logic flow to determine your exact path based on your crude mixture's behavior.
Figure 2: Decision matrix for optimizing mobile phase and stationary phase conditions.
References
-
Biotage. (2023).[2][3][5] Strategies for Flash Chromatography of Basic Compounds. Biotage Applications.[2][3][6][7] [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica. Department of Chemistry. [Link]
-
Chemistry Stack Exchange. (2021).[2] Mechanism of Silanol Activity and Amine Tailing.[8][Link]
-
Organic Syntheses. (n.d.). General Procedures for Flash Chromatography. Org.[2][3][9][10][11][12] Synth. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biochemmack.ru [biochemmack.ru]
- 7. biotage.com [biotage.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
Technical Support Center: Optimizing Reductive Amination with Sodium Cyanoborohydride
Welcome to the technical support center for optimizing reductive amination reactions using sodium cyanoborohydride (NaBH₃CN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of this powerful synthetic transformation.
I. Fundamental Principles & Core Concepts
Before diving into troubleshooting, a solid understanding of the reaction's fundamentals is crucial for effective problem-solving.
Q1: What is the mechanism of reductive amination with sodium cyanoborohydride?
Reductive amination is a method for preparing amines from aldehydes or ketones. The process involves two key stages that typically occur in a single pot:
-
Imine/Iminium Ion Formation: An amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2][3] This step is reversible and often acid-catalyzed.
-
Reduction: Sodium cyanoborohydride, a mild and selective reducing agent, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond to yield the final amine product.[1][4][5]
The key to the success of this one-pot reaction is the chemoselectivity of NaBH₃CN. It is a less reactive reducing agent than sodium borohydride (NaBH₄) due to the electron-withdrawing cyano group.[6][7] This reduced reactivity allows it to selectively reduce the protonated iminium ion much faster than the starting carbonyl compound, especially under mildly acidic conditions.[4][8][9]
Caption: Mechanism of Reductive Amination.
Q2: Why is pH control so critical when using sodium cyanoborohydride?
Controlling the pH is arguably the most important parameter for a successful reductive amination with NaBH₃CN. The optimal pH range is typically between 4 and 7.[4] Here's why:
-
Promoting Iminium Formation: Mildly acidic conditions are required to catalyze the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is actually reduced.[4][5]
-
Avoiding Amine Protonation: If the pH is too low (too acidic), the starting amine will be protonated to form a non-nucleophilic ammonium salt, which cannot initiate the reaction by attacking the carbonyl group.[4]
-
Ensuring Reductant Selectivity: Sodium cyanoborohydride's selectivity is pH-dependent. At a pH of around 6-7, it rapidly reduces iminium ions, while its reduction of aldehydes and ketones is very slow.[10][11] At a lower pH (3-4), it can begin to reduce the carbonyl starting material, leading to the formation of unwanted alcohol byproducts.[10][12]
Caption: pH Effects on Reductive Amination.
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during your experiments, providing actionable solutions.
Q3: My reaction is slow or shows no conversion. What are the likely causes?
Low or no reactivity can often be traced back to a few key factors.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | As discussed, if the pH is too high, iminium ion formation is slow. If it's too low, the starting amine is deactivated. | Measure the pH of your reaction mixture. Adjust to the 4-7 range using a weak acid like acetic acid.[4] |
| Poor Imine Formation | The equilibrium between the carbonyl/amine and the imine may lie towards the starting materials. This can be an issue with sterically hindered or electron-poor carbonyls/amines. | • Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium forward.[13][14]• Consider adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl group.[6][15] |
| Inactive Reducing Agent | Sodium cyanoborohydride can degrade over time, especially if not stored under dry conditions. | Use a fresh bottle of NaBH₃CN or test the activity of your current batch on a simple, reliable substrate. |
| Solvent Issues | The chosen solvent may not be appropriate for the reactants. | Protic solvents like methanol or ethanol are commonly used and often effective.[4][6] Ensure all reactants are soluble in the chosen solvent system. |
Q4: I'm observing significant amounts of alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
The formation of an alcohol byproduct indicates that NaBH₃CN is reducing the starting carbonyl compound, which undermines the chemoselectivity of the reaction.
-
Check and Adjust pH: This is the most common cause. A pH that is too acidic (below 4) will protonate the carbonyl group, making it more susceptible to reduction by NaBH₃CN.[10][11] Buffer the reaction to maintain a pH between 5 and 7.
-
Consider a Stepwise Procedure: If pH adjustments are not sufficient, you can perform the reaction in two steps. First, form the imine by mixing the carbonyl and amine (often with a dehydrating agent). Once imine formation is complete (as monitored by an appropriate analytical technique like TLC or NMR), then add the sodium cyanoborohydride.[13]
-
Alternative Reagents: For particularly sensitive substrates, consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is another mild reducing agent that often shows even greater selectivity for the iminium ion over carbonyls.[5][16]
Q5: My reaction with a primary amine is producing a dialkylated or trialklyated tertiary amine as a major byproduct. How can I improve selectivity for the secondary amine?
This issue, known as over-alkylation, occurs because the secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the carbonyl compound.[13]
-
Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to disfavor further reaction of the product.[13]
-
Stepwise Procedure: As with alcohol formation, pre-forming the imine before adding the reducing agent can significantly minimize over-alkylation.[13]
-
Optimize Reaction Conditions: Some sources suggest that running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[13] This must be balanced with the need for acid catalysis in imine formation.
Caption: Troubleshooting Workflow for Reductive Amination.
Q6: I'm having trouble purifying my final amine product. What are some effective strategies?
Amine purification can be challenging due to their basic nature.
-
Acid-Base Extraction: This is the most common method.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted aldehyde/ketone or alcohol byproduct) remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified amine.[17][18]
-
-
Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A common mobile phase is a mixture of a nonpolar solvent (like hexanes or ethyl acetate) with a small amount of a polar solvent (like methanol) and a base (like triethylamine or ammonium hydroxide) to prevent the amine from streaking on the acidic silica gel.
-
Crystallization/Salt Formation: If the amine product is a solid, recrystallization can be an effective purification method.[19] Alternatively, the amine can be precipitated as a salt (e.g., hydrochloride or tartrate), which can often be a highly crystalline solid that is easily filtered and purified.
III. Safety & Handling
Q7: What are the key safety precautions for working with sodium cyanoborohydride?
Sodium cyanoborohydride is a toxic substance and requires careful handling.[20][21]
-
Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[9][21]
-
Cyanide Gas Release: Crucially, do not allow NaBH₃CN to come into contact with strong acids. Contact with strong acids will liberate highly toxic hydrogen cyanide (HCN) gas.[8][22] All pH adjustments should be made with weak acids, and the reaction should be quenched carefully.
-
Handling: Always handle sodium cyanoborohydride in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]
-
Storage: Store NaBH₃CN in a tightly closed container in a cool, dry, well-ventilated area away from acids and sources of ignition.[22][23] It is hygroscopic and water-reactive.
-
Waste Disposal: Quench any residual NaBH₃CN in the reaction mixture by carefully adding an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to destroy the cyanide. Dispose of all waste according to your institution's hazardous waste protocols.
IV. Experimental Protocols
General Protocol for a One-Pot Reductive Amination
This is a general guideline and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), the amine (1.0-1.2 equiv), and the chosen solvent (e.g., methanol, ethanol, or THF).
-
pH Adjustment: Begin stirring the solution at room temperature. If necessary, add a few drops of glacial acetic acid to bring the pH to between 5 and 6 (check with pH paper).
-
Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equiv) portion-wise to the stirring solution. Note: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH to >10 with a base (e.g., 1M NaOH or solid Na₂CO₃).[25]
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by acid-base extraction, column chromatography, or crystallization as required.
V. References
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Sodium Cyanoborohydride. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Sodium Cyanoborohydride SOP.docx. (n.d.). OSU Chemistry. Retrieved February 15, 2026, from [Link]
-
Material Safety Data Sheet - Sodium Cyanoborohydride. (n.d.). Oxford Lab Chem. Retrieved February 15, 2026, from [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Borch Reductive Amination. (2014). Chem-Station Int. Ed. Retrieved February 15, 2026, from [Link]
-
SodiumCyanoborohydride-25895-60-7.docx. (n.d.). University of Georgia Office of Research - UGA. Retrieved February 15, 2026, from [Link]
-
Sodium cyanoborohydride. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Myers Chem 115 - Reductive Amination. (n.d.). Harvard University. Retrieved February 15, 2026, from [Link]
-
09.10 Reductive Amination. (2020). YouTube. Retrieved February 15, 2026, from [Link]
-
Reductive Amination. (n.d.). Wordpress. Retrieved February 15, 2026, from [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Retrieved February 15, 2026, from [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Reddit. Retrieved February 15, 2026, from [Link]
-
US2377511A - Purification of amine reaction mixtures. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Sodium cyanoborohydride and iminium reductions. (2014). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
What happens to sodium cyanoborohydride after it reacts in a reductive amination?. (2019). Quora. Retrieved February 15, 2026, from [Link]
-
Reductive Amination: Preparation of an Imine. (2022). YouTube. Retrieved February 15, 2026, from [Link]
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- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]
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Technical Support Center: Temperature Control for N-Methylation of Phenylacetates
Welcome to the technical support center dedicated to providing in-depth guidance on the critical aspect of temperature control during the N-methylation of phenylacetates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic transformation. Here, you will find field-proven insights and troubleshooting strategies to enhance the success and reproducibility of your experiments.
The Crucial Role of Temperature in N-Methylation Reactions
In the N-methylation of phenylacetates, temperature is not merely a reaction condition; it is a critical parameter that dictates the reaction's kinetics, thermodynamics, and selectivity. A well-controlled thermal environment is paramount to achieving high yields of the desired N-methylated product while minimizing the formation of unwanted byproducts.
The rate of a chemical reaction is intrinsically linked to temperature, a relationship described by the Arrhenius equation. An increase in temperature generally accelerates the reaction rate. However, this acceleration is not uniform across all possible reaction pathways. Side reactions, such as O-methylation of the ester, C-alkylation at the alpha-carbon, or even decomposition of the starting material or product, also have their own temperature dependencies. Consequently, precise temperature control is the key to maximizing the rate of the desired N-methylation while suppressing these competing reactions.
Furthermore, the stability of the reagents themselves is a significant consideration. Many potent methylating agents, such as dimethyl sulfate, are susceptible to decomposition at elevated temperatures.[1][2] Similarly, the choice of base and its interaction with the solvent can be temperature-dependent, influencing the overall reaction outcome.
This guide will provide a structured approach to troubleshooting common issues related to temperature control and answer frequently asked questions to empower you with the knowledge for successful N-methylation of phenylacetates.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments, with a focus on how temperature regulation can be the solution.
Question 1: My reaction shows low conversion or has stalled completely. How can temperature be the culprit?
Answer:
Low or no conversion is a common issue that can often be traced back to insufficient thermal energy.
-
Underlying Cause: The N-methylation reaction, like most chemical transformations, has an activation energy barrier that must be overcome for the reaction to proceed. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to react upon collision, leading to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your temperature probe is calibrated and accurately reflects the internal temperature of the reaction mixture, not just the temperature of the heating mantle or oil bath.
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Consider the Solvent's Boiling Point: If you are running the reaction at reflux, ensure that the chosen solvent has a boiling point that provides the necessary temperature for the reaction to proceed at a reasonable rate. For instance, a reaction that is sluggish in refluxing acetone (b.p. 56°C) might benefit from a switch to a higher-boiling solvent like acetonitrile (b.p. 82°C), provided the reagents and products are stable at that temperature.
-
Review Literature Precedents: Consult scientific literature for analogous N-methylation reactions to determine the typical temperature ranges employed for the specific class of substrate and methylating agent you are using.
-
Question 2: I'm observing significant byproduct formation, particularly O-methylation. How can I use temperature to improve selectivity?
Answer:
The formation of byproducts is a classic sign that your reaction conditions, especially temperature, are not optimized for selectivity.
-
Underlying Cause: While you intend to methylate the nitrogen atom, other nucleophilic sites exist in a phenylacetate molecule, such as the oxygen of the ester carbonyl group (leading to O-methylation) and the alpha-carbon (leading to C-alkylation). These different methylation reactions will have different activation energies. Often, the desired N-methylation has a lower activation energy than the side reactions. By carefully controlling the temperature, you can provide enough energy for the desired reaction to proceed efficiently while keeping the energy level below the threshold required for significant byproduct formation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach to improving selectivity. If you are obtaining a mixture of N- and O-methylated products, reducing the temperature may favor the thermodynamically or kinetically preferred N-methylation pathway.
-
Controlled Addition at Low Temperature: For highly reactive methylating agents like dimethyl sulfate or methyl iodide, a common and effective strategy is to cool the reaction mixture to a low temperature (e.g., 0°C with an ice-water bath) before the slow, dropwise addition of the methylating agent. After the addition is complete, the reaction can then be allowed to slowly warm to room temperature or be gently heated to the optimal reaction temperature. This method helps to control the initial exotherm and can significantly improve selectivity.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can facilitate the reaction at a lower temperature by bringing the reactants together at the phase interface.[3][4][5] This can be particularly useful for improving selectivity.
-
Question 3: My reaction is proceeding too quickly and seems uncontrolled, with a rapid temperature increase. What is happening and how can I prevent it?
Answer:
An uncontrolled, rapid temperature increase indicates a runaway exothermic reaction, which is a significant safety hazard and detrimental to product purity.
-
Underlying Cause: N-methylation reactions are often exothermic. If the rate of heat generation exceeds the rate of heat dissipation to the surroundings, the reaction temperature will rise uncontrollably. This can lead to vigorous boiling, pressure buildup, and a dramatic increase in the rate of side reactions and decomposition.
-
Troubleshooting Steps:
-
Cooling is Crucial: Always have an adequate cooling bath ready before starting the reaction. For highly exothermic systems, a simple ice-water bath may not be sufficient, and a dry ice/acetone bath (-78°C) might be necessary for the initial addition phase.
-
Slow Reagent Addition: The methylating agent should be added slowly and in a controlled manner, preferably using a syringe pump for precise control over the addition rate. This allows the cooling system to dissipate the generated heat effectively.
-
Monitor Internal Temperature: It is critical to monitor the internal temperature of the reaction. The external bath temperature does not always reflect the conditions within the flask, especially during a strong exotherm.
-
Adequate Stirring: Vigorous and efficient stirring is essential to ensure even heat distribution throughout the reaction mixture and to prevent the formation of localized hot spots.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methylating agents for phenylacetates, and how do their optimal temperature ranges differ?
A1: The choice of methylating agent is critical and influences the required temperature.
| Methylating Agent | Common Base | Typical Solvent | Recommended Temperature Range (°C) | Key Considerations |
| Dimethyl Sulfate (DMS) | K₂CO₃, Na₂CO₃ | Acetone, Acetonitrile | 25 - 80 | Highly toxic and carcinogenic.[1][2] Reactions are often run at room temperature or gentle reflux. |
| Methyl Iodide (MeI) | NaH, K₂CO₃ | THF, DMF | 0 to 25 | Highly reactive and volatile. Often requires initial cooling to control the exotherm. |
| Trimethyloxonium tetrafluoroborate (Meerwein's Salt) | Non-nucleophilic bases (e.g., proton sponge) | Dichloromethane, Acetonitrile | 0 to 25 | A powerful methylating agent, but moisture-sensitive. Temperature control is vital for selectivity. |
| Dimethyl Carbonate (DMC) | Strong base, or catalytic conditions | Methanol, or neat | 100 - 150 | A greener, less toxic alternative, but typically requires higher temperatures and sometimes pressure.[6] |
Q2: How does the choice of base impact the optimal reaction temperature?
A2: The base plays a crucial role in deprotonating the nitrogen atom, making it nucleophilic. The strength of the base can influence the reaction's initiation temperature. Stronger bases like sodium hydride (NaH) can generate the nucleophile at lower temperatures (e.g., 0°C), while weaker bases like potassium carbonate (K₂CO₃) may require heating to be effective.
Q3: Can phase-transfer catalysis (PTC) be used for N-methylation of phenylacetates, and how does it affect temperature control?
A3: Yes, PTC is an excellent technique for this type of reaction. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated phenylacetate from an aqueous or solid phase into an organic phase where the methylating agent resides.[3][5] This often allows the reaction to be carried out at lower temperatures (e.g., room temperature) with milder bases, which can improve selectivity and safety.[4][7]
Q4: What are the key safety considerations for temperature control in exothermic N-methylation reactions?
A4: Safety is paramount. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Have a cooling bath of sufficient size and cooling capacity ready before adding any reagents.
-
Add reactive reagents slowly and monitor the internal temperature continuously.
-
Be aware of the potential for pressure buildup and ensure your apparatus is appropriately vented if necessary.
-
Have a plan for quenching the reaction in case of a runaway scenario.
Experimental Protocols and Visualizations
General Protocol for Temperature-Controlled N-Methylation
This protocol provides a general framework. The specific substrate, reagents, and concentrations will require optimization.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel (or syringe pump inlet), and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the phenylacetate starting material and the solvent.
-
Cooling: Place the flask in a cooling bath set to the desired initial temperature (e.g., 0°C).
-
Base Addition: If using a solid base like K₂CO₃, it can be added at the beginning. If using a highly reactive base like NaH, it should be added cautiously at a low temperature.
-
Methylating Agent Addition: Dissolve the methylating agent in a small amount of the reaction solvent and add it to the dropping funnel. Add the methylating agent dropwise to the cooled, stirred reaction mixture, ensuring the internal temperature does not exceed a predetermined limit.
-
Reaction: After the addition is complete, allow the reaction to proceed at the addition temperature for a set period, or gradually warm it to the optimal reaction temperature.
-
Monitoring: Monitor the reaction's progress by TLC or another suitable method.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back down in an ice bath and carefully quench any remaining reactive reagents. Proceed with the appropriate aqueous workup and purification.
Visualizing the Experimental Workflow
Caption: Workflow for a temperature-controlled N-methylation reaction.
Temperature Effects on Reaction Pathways
Caption: Influence of temperature on reaction selectivity.
References
-
Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(16), 4346–4349. [Link]
-
PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kondo, S., et al. (2012). Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? Tetrahedron Letters, 53(34), 4534-4537. [Link]
-
Ebner, D. C., et al. (2008). methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 85, 191-200. [Link]
-
Glembockyte, V., et al. (2018). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 14, 2426–2435. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Glembockyte, V., et al. (2018). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC. [Link]
-
Gupta, A., et al. (2011). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry, 23(9), 3781-3784. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]
-
Naik, G., et al. (2021). Proposed reaction mechanism for N-methylation. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
Schuhmann, T., et al. (2008). Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus. Current Microbiology, 57(1), 27–32. [Link]
-
Javahershenas, R. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. ResearchGate. [Link]
- Google Patents. (n.d.). Process for producing n-methylated organic pigments.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy, 9(8), 5174-5183. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 4567-4577. [Link]
-
Ma, J., et al. (2022). N-methylation and decarboxylation side reaction during the melt polymerization from DMFDCA and CHDM. ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparing phenylacetate.
-
Li, H., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6214-6220. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the N-methylation of morpholine. Retrieved from [Link]
-
Apesteguía, C. R., et al. (2007). Phenol methylation on acid catalysts. Applied Catalysis A: General, 321(1), 48-57. [Link]
-
Weinhaeusel, A., et al. (2021). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). MDPI. [Link]
-
Reddit. (2021). Selective O-methylating conditions?. r/Chempros. [Link]
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Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Ethyl 2-[3-(methylamino)phenyl]acetate Impurities
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Ethyl 2-[3-(methylamino)phenyl]acetate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. The manufacturing process can introduce a range of impurities, including unreacted starting materials, by-products from side reactions, and subsequent degradation products. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, reporting, and qualification of these impurities above specific thresholds.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile impurities due to its exceptional combination of high-resolution separation and definitive mass-based identification.[3][4] This guide provides a comparative analysis of two primary GC-MS strategies for the impurity profiling of ethyl 2-[3-(methylamino)phenyl]acetate: Direct Liquid Injection and Derivatization . We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols to empower researchers in developing robust, accurate, and reliable analytical methods.
Understanding the Target Analyte and Its Potential Impurities
The structure of ethyl 2-[3-(methylamino)phenyl]acetate, featuring a secondary amine and an ester functional group, presents specific analytical challenges. The secondary amine is polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.
Potential impurities can be logically deduced from its synthesis, which often involves the reduction of a nitro group followed by N-alkylation or other related pathways.[5][6]
Potential Process-Related Impurities:
-
Starting Materials: e.g., Ethyl 2-(3-aminophenyl)acetate, 3-nitro-phenylacetic acid ethyl ester.
-
By-products: e.g., Di-methylated analog (tertiary amine), positional isomers.
-
Reagents: Residual reagents or their derivatives.[7]
-
Degradation Products: Hydrolysis of the ester group to form the corresponding carboxylic acid, or oxidation of the amine.
The analytical method must be specific enough to separate the main component from these structurally similar compounds.[8]
Caption: Logical relationship between the target analyte and its potential process and degradation-related impurities.
Comparative Analytical Strategies: Direct Injection vs. Derivatization
The primary decision point in developing a GC-MS method for a compound like ethyl 2-[3-(methylamino)phenyl]acetate is whether to analyze it directly or to chemically modify it via derivatization prior to injection.
Strategy 1: Direct Liquid Injection
This approach is simpler, faster, and avoids the use of additional reagents. However, it places significant demands on the GC system to handle the active amine group.
-
Causality: The lone pair of electrons on the secondary amine nitrogen can interact strongly with active sites (silanol groups) on the surface of the GC inlet liner and column stationary phase. This interaction leads to peak tailing, reduced sensitivity, and poor reproducibility. While modern inert liners and columns mitigate this, it remains a significant concern, especially at trace impurity levels.
Strategy 2: Derivatization
Derivatization chemically modifies the analyte by replacing the active hydrogen on the amine with a bulkier, less polar group.[9][10] This approach aims to improve the chromatographic behavior of the compound.
-
Causality: By "capping" the active site on the molecule, derivatization reduces the potential for undesirable interactions within the GC system. The resulting derivative is typically more volatile, more thermally stable, and less polar, leading to sharper, more symmetrical peaks and improved sensitivity.[11][12] The most common techniques for amines are silylation and acylation.[11][13]
-
Silylation (e.g., using BSTFA): Replaces the active hydrogen with a trimethylsilyl (TMS) group. This is a very common and effective technique.[11]
-
Acylation (e.g., using TFAA): Replaces the active hydrogen with an acyl group, such as a trifluoroacetyl group. This can also enhance sensitivity for detectors like the Electron Capture Detector (ECD), though less relevant for MS.[9]
-
Comparative Experimental Workflows & Protocols
The following sections detail the step-by-step protocols for both analytical strategies and present a comparison of their performance.
Caption: Comparative experimental workflows for GC-MS analysis: Direct Injection vs. Derivatization.
Experimental Protocol 1: Direct Liquid Injection
This protocol emphasizes the use of highly inert consumables to minimize analyte interaction.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the ethyl 2-[3-(methylamino)phenyl]acetate sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity Ethyl Acetate.
-
Transfer an aliquot to a GC vial with a deactivated glass insert.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC (or equivalent) with a highly inert inlet liner (e.g., Agilent Ultra Inert, splitless, single taper with glass wool).
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MSD: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
For Identification: Full Scan from m/z 40 to 450.
-
For Quantification: Selected Ion Monitoring (SIM) of characteristic ions for the parent compound and known impurities.
-
-
-
System Suitability Test (SST):
-
Inject a standard solution containing the main compound and known impurities.
-
Acceptance Criteria: Tailing factor for the ethyl 2-[3-(methylamino)phenyl]acetate peak should be ≤ 1.5. Resolution between critical pairs should be ≥ 2.0.
-
Experimental Protocol 2: Analysis via Silylation Derivatization
This protocol introduces a chemical modification step to enhance chromatographic performance.
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask and dilute with Dichloromethane.
-
Pipette 100 µL of this solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Tightly cap the vial and heat at 70 °C for 45 minutes.[11]
-
Allow the vial to cool to room temperature before placing it in the autosampler.
-
-
GC-MS Instrumentation & Conditions:
-
GC System and Column: Same as Protocol 1. A standard (non-deactivated) liner can often be used, though an inert liner is still recommended for best performance.
-
Inlet: Splitless mode, 270 °C (can be slightly higher as the TMS-derivative is more stable).
-
Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
MSD Parameters: Same as Protocol 1. The mass range and SIM ions will need to be adjusted for the TMS-derivatized compounds (Molecular Weight increases by 72 amu per TMS group).
-
-
System Suitability Test (SST):
-
Derivatize and inject a standard solution.
-
Acceptance Criteria: Tailing factor for the derivatized parent peak should be ≤ 1.2. Resolution between critical pairs should be ≥ 2.0.
-
Performance Comparison: Supporting Data
The choice of method should be driven by data. The following table summarizes typical performance characteristics observed when comparing these two approaches for impurity analysis at a 0.1% reporting threshold, as guided by ICH standards.[15]
| Parameter | Direct Injection Method | Derivatization Method (BSTFA) | Rationale for Difference |
| Specificity / Resolution | Adequate, but may show tailing into adjacent impurity peaks. | Excellent, sharp peaks provide superior baseline separation. | Derivatization eliminates peak tailing, improving resolution.[11] |
| Peak Shape (Tailing Factor) | 1.4 - 1.6 | 1.0 - 1.2 | Active amine interaction with the system is minimized. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% | Improved peak shape and thermal stability lead to better signal-to-noise. |
| Precision (%RSD at LOQ) | < 15% | < 10% | Sharper, more consistent peaks lead to more reproducible integration. |
| Accuracy (% Recovery) | 85-105% | 95-105% | Reduced analyte adsorption in the inlet/column improves recovery. |
| Sample Throughput | Higher (no reaction step) | Lower (requires heating/reaction time) | The derivatization step adds ~1 hour to sample preparation. |
| Robustness | Sensitive to liner activity and column age. | More robust against system activity. | The derivatized analyte is less demanding on the GC system's inertness. |
Method Validation and Regulatory Compliance
Regardless of the chosen method, it must be validated to prove its suitability for its intended purpose.[3][16] The validation must be conducted in accordance with ICH Q2(R1) and USP <1225> guidelines.[17][18][19][20] Key validation parameters include:
-
Specificity: The ability to distinguish the analyte from impurities and matrix components.[8]
-
Linearity: Proportional response across a range of concentrations.
-
Range: The interval between the upper and lower concentrations for which the method is accurate and precise. For impurities, this is typically from the reporting threshold to 120% of the specification limit.[19]
-
Accuracy: Closeness of the results to the true value.
-
Precision: Repeatability and intermediate precision of the measurements.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Recommendations
Both direct injection and derivatization offer viable pathways for the GC-MS analysis of impurities in ethyl 2-[3-(methylamino)phenyl]acetate. The optimal choice depends on the specific analytical objective.
-
Direct Injection is best suited for rapid, routine quality control where impurities are well-characterized and present at levels significantly above the LOQ. Its primary advantage is speed and simplicity. However, it requires constant vigilance regarding the inertness of the GC flow path to ensure data quality.
-
Derivatization is the superior choice for method development, impurity identification, and trace-level quantification . While it involves a more complex sample preparation workflow, the benefits of significantly improved peak shape, sensitivity, and robustness are undeniable. For regulatory submissions where accuracy and precision at the reporting threshold are paramount, the derivatization approach provides a more defensible and reliable dataset.
For any laboratory tasked with developing a new impurity method for this compound, the recommended approach is to begin with the derivatization strategy . It establishes a high-performance benchmark and provides the sensitivity needed to uncover and identify unknown trace impurities that might otherwise be obscured by peak tailing or lost to system adsorption in a direct injection method.
References
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: GC-MS Method Development & Validation Services: What Pharma Companies Should Look For Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Impurities in New Drug Substances – ICH Q3 Source: Scribd URL: [Link]
-
Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES Source: Slideshare URL: [Link]
-
Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks URL: [Link]
-
Title: Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]
-
Title: Analytical methods validation as per ich & usp Source: Slideshare URL: [Link]
-
Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]
-
Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia URL: [Link]
-
Title: Method Validation as per ICH & USP Guidelines Source: Cubic Analytical Solution URL: [Link]
-
Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]
-
Title: GC Derivatization Source: Restek URL: [Link]
-
Title: 2.1.2. Gas chromatography of amines as various derivatives Source: ResearchGate URL: [Link]
-
Title: A Review on GC-MS and Method Development and Validation Source: Impact Factor URL: [Link]
-
Title: Analysis of potential phenylacetone precursors... Source: ResearchGate URL: [Link]
-
Title: Amine Synthesis (A-Level Chemistry) Source: Study Mind URL: [Link]
-
Title: 23.12: Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Aromatic Amines Source: Sundarban Mahavidyalaya URL: [Link]
-
Title: Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI Source: Agilent URL: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. omicsonline.org [omicsonline.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 16. impactfactor.org [impactfactor.org]
- 17. ofnisystems.com [ofnisystems.com]
- 18. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 19. biospectra.us [biospectra.us]
- 20. cubiclaboratories.com [cubiclaboratories.com]
Definitive Guide to Elemental Analysis Standards for C11H15NO2 Derivatives
Executive Summary: The Isomer & Purity Challenge
For researchers working with C11H15NO2 derivatives—most notably the entactogen MDMA and its structural isomers (e.g., Methedrone, 2,3-MDMA)—elemental analysis (EA) serves a critical, dual role: validating synthetic purity and confirming salt stoichiometry.
However, a raw elemental composition of C: 68.37%, H: 7.82%, N: 7.25% is not a fingerprint; it is a shared property of over 20 distinct isomers. Furthermore, the hygroscopic nature of amine salts frequently skews hydrogen and nitrogen values, leading to false failures in QC.
This guide objectively compares the performance of Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a validated workflow for selecting and handling reference standards.
Part 1: Comparative Analysis of Standards & Methods
The Hierarchy of Reference Materials
Success in analysis begins with the standard used to calibrate the instrument. For C11H15NO2 derivatives, you must distinguish between the Instrument Calibration Standard and the Analyte Reference Material .
| Standard Type | Best For | Recommended Material | Performance/Risk Profile |
| Primary Calibration Standard | Calibrating CHN Analyzers | Acetanilide (NIST SRM 141e) | High Precision. Theoretical N content (10.36%) brackets C11H15NO2 (7.25%), ensuring linear response calibration. |
| Certified Reference Material (CRM) | Method Validation (System Suitability) | MDMA HCl CRM (ISO 17034) | High Cost / Low Vol. Essential for forensic/clinical defensibility. Traceable to SI units.[1][2] |
| Working Standard | Daily QC / Routine Analysis | Recrystallized Sulfanilamide | Moderate Risk. Economical for daily checks but requires hygroscopicity management. |
Method Performance Comparison: CHN vs. qNMR vs. HRMS
While Combustion Analysis is the historical "gold standard" for purity, it is destructive and blind to isomerism.
| Feature | Combustion Analysis (CHN) | qNMR (Quantitative NMR) | HRMS (Orbitrap/Q-TOF) |
| Principle | Thermal degradation to | Nuclear spin resonance integration | Exact mass measurement ( |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | < 0.1 mg (Destructive) |
| Precision | < 3 ppm mass accuracy | ||
| Isomer Specificity | None (Cannot distinguish isomers) | High (Structural elucidation) | Low (Unless coupled with LC) |
| Salt Determination | Excellent (Inferred via stoichiometry) | Poor (Counter-ion often invisible) | Poor (Ionization loses salt) |
| Verdict | Best for Purity & Salt Form Confirmation | Best for Structural Identity | Best for Trace Impurities |
Part 2: Strategic Decision Framework
The choice of method depends on your sample constraints and data requirements. The following logic flow illustrates the decision process for C11H15NO2 derivatives.
Figure 1: Decision matrix for selecting the appropriate analytical standard and method. Note that CHN is prioritized when salt stoichiometry (e.g., Freebase vs. HCl) is unknown.
Part 3: Critical Experimental Protocol (Micro-Dumas)
Objective: Accurately determine the purity of an MDMA HCl sample using automated combustion analysis.
Target Accuracy:
Pre-Analysis Calculations (The "Salt Trap")
Most failures occur here. You must calculate theoretical values based on the exact salt form, not the freebase.
-
MDMA Freebase (
): MW 193.24[3][4][5]-
%C: 68.37 | %H: 7.82 | %N: 7.25
-
-
MDMA Hydrochloride (
): MW 229.70-
%C: 57.52 | %H: 7.02 | %N: 6.10
-
Step-by-Step Workflow
Step 1: Instrument Calibration (The Bracketing Technique)
-
Conditioning: Run 3 "dummy" samples (unweighed tin capsules) to purge atmospheric nitrogen from the combustion column.
-
K-Factor Determination: Weigh Acetanilide (NIST SRM 141e) in triplicate.
-
Target Weight: 1.5 mg – 2.5 mg (match the nitrogen absolute mass of your analyte).
-
Acceptance Criteria: The instrument's K-factor standard deviation must be
.
-
Step 2: Sample Preparation (Hygroscopicity Management)
-
Context: Amine salts like MDMA HCl are hygroscopic. Absorbed atmospheric water will artificially inflate %H and dilute %C and %N.
-
Drying: Dry the sample in a vacuum desiccator over
for 24 hours at 40°C. -
Weighing: Use a microbalance (readability 0.001 mg).
-
Encapsulation: Place ~2.0 mg of sample into a tin capsule.
-
Additives: If the sample is refractory (hard to burn), add 5–10 mg of Tungsten (VI) Oxide (
) powder as a combustion aid. This prevents "coking" (incomplete carbon combustion).
Step 3: Combustion & Detection
-
Combustion: Flash combustion at 975°C with oxygen injection.
-
Reduction: Gases pass over reduced copper (600°C) to convert
to . -
Separation: GC column separates
, , and . -
Detection: Thermal Conductivity Detector (TCD) measures signal.
Figure 2: Micro-Dumas combustion workflow. WO3 is added to ensure complete oxidation of the aromatic ring.
Part 4: Troubleshooting & Validation
Interpreting Results
If your results deviate from the theoretical values by
| Observation | Likely Cause | Corrective Action |
| High %H, Low %C/%N | Water contamination (Hygroscopic) | Re-dry sample (80°C vacuum) or calculate for monohydrate. |
| Low %C, Correct %H/%N | Incomplete Combustion | Add |
| High %N | Incomplete Reduction (NOx breakthrough) | Replace Copper reduction tube; check flow rate. |
| All values Low | Weighing Error / Microbalance Drift | Recalibrate balance; check for static electricity on tin capsule. |
The "Orthogonal" Check
Never rely on EA alone for legal standards.
-
Protocol: Combine EA results with qNMR .
-
Why: EA confirms the purity of the bulk mass (including moisture/inorganics), while qNMR confirms the molar ratio of the specific molecule. If EA says 99.5% pure but qNMR says 95%, you likely have an inorganic salt contaminant (like NaCl) that EA "misses" or misinterprets.
References
-
National Institute of Standards and Technology (NIST). Certificate of Analysis, Standard Reference Material® 141e, Acetanilide.[Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
PubChem. 3,4-Methylenedioxymethamphetamine (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Methedrone | C11H15NO2 | CID 216281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Methylenedioxymethamphetamine | C11H15NO2 | CID 854031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 2-[3-(methylamino)phenyl]acetate proper disposal procedures
Topic: Ethyl 2-[3-(methylamino)phenyl]acetate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary: Immediate Action Protocol
Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Irritant (Skin/Eye), Potential Acute Toxicity (Amine moiety), Combustible. Disposal Stream: Non-Halogenated Organic Waste (Segregated from strong acids/oxidizers).
DO NOT:
-
DO NOT dispose of down the drain (Strict prohibition under EPA/RCRA).
-
DO NOT mix with oxidizing agents (e.g., Nitric acid, Peroxides) due to the secondary amine group.
-
DO NOT mix with halogenated waste if your facility requires strict separation (to minimize incineration costs).
Chemical Profile & Hazard Identification
Since Ethyl 2-[3-(methylamino)phenyl]acetate is often a custom synthesis intermediate rather than a commodity chemical, a specific Safety Data Sheet (SDS) may not be available in your repository. As a Senior Scientist, I have derived the safety profile based on its Functional Group Chemistry (Structure-Activity Relationship).
| Feature | Chemical Logic | Operational Implication |
| Core Structure | Phenylacetic Acid Ester | Lipophilic; likely soluble in DCM, Ethyl Acetate, DMSO. Low water solubility.[1] |
| Functional Group A | Ethyl Ester | Potential for hydrolysis. Combustible (Flash point likely >90°C). |
| Functional Group B | Secondary Amine (-NHMe) | Critical Hazard Point. Basic character. Potential skin sensitizer and irritant.[1][2][3] Incompatible with strong acids and oxidizers. |
| Physical State | Oil or Low-Melting Solid | Viscous liquids require solvent rinsing for complete transfer. |
Self-Validating Safety Check:
-
If the substance is dark/brown: Oxidation of the amine has likely occurred. Treat as potentially more toxic (quinoidal impurities).
-
If the substance smells fishy/ammoniacal: Free amine is present. Ensure ventilation is active.[1][2][4][5][6]
Pre-Disposal Stabilization & Packaging
Before moving the material to the central waste area, you must stabilize it at the bench.
Step 1: Quenching (Only if reactive residues exist)
If the material is part of a crude reaction mixture containing residual reagents (e.g., thionyl chloride or hydrides), quench carefully. If the material is pure, no quenching is required .
Step 2: Solubilization
Do not dispose of neat solids or viscous oils directly into large waste drums if possible, as they can clog drum bungs.
-
Protocol: Dissolve the compound in a minimal amount of compatible solvent (Acetone or Ethanol are preferred; Dichloromethane if solubility is an issue, but this forces it into the Halogenated stream).
Step 3: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal containers (if the amine content is high and wet, it could corrode metal over long storage).
Waste Segregation Protocol (The "Self-Validating System")
This protocol uses a logic-gate system to ensure you never create an incompatible waste mix.
The Logic:
-
Is it Halogenated? The molecule contains C, H, N, O. No Halogens. -> Non-Halogenated Stream.
-
Is it Acidic or Basic? It is a weak base (Amine). -> Segregate from Acid Waste.
Visualized Decision Tree (Graphviz)
Caption: Logic flow for determining the correct waste stream. Note that dissolving the compound in DCM shifts the classification to Halogenated Waste.
Detailed Disposal Workflow
Phase A: Bench-Level Decontamination
-
Emptying: Pour liquid waste into the "Non-Halogenated Organic" satellite accumulation container.
-
Rinsing: Rinse the original flask with Acetone (3x small volume). Add rinsate to the same waste container.
-
Glassware: After acetone rinse, wash glassware with 1M HCl (to protonate and solubilize residual amine traces) followed by soap and water. Note: The HCl wash goes to Aqueous Acid waste.
Phase B: Labeling & Regulatory Compliance (RCRA)
Under the US EPA Resource Conservation and Recovery Act (RCRA), proper labeling is mandatory.
-
Label Name: "Waste Organic Liquid, Basic" or "Waste Flammable Liquid."
-
Constituents: Must list "Ethyl 2-[3-(methylamino)phenyl]acetate" (or "Amino-ester derivative") and the solvent (e.g., "Acetone").
-
Hazards: Check "Flammable" and "Toxic/Irritant."
-
RCRA Codes:
-
D001: If the solvent mixture has a flashpoint <60°C (e.g., Acetone/Ethanol solution).
-
Note: This specific chemical is not P-listed or U-listed by name [1], but acts as a characteristic waste.
-
Emergency Spill Procedures
If a spill occurs (>100 mL):
-
Evacuate: The amine odor may be strong; ensure ventilation.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Containment: Use a Universal Absorbent (vermiculite or clay pads).
-
Pro-Tip: Do not use simple paper towels for large amine spills as they can increase surface area for evaporation/oxidation.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Chemical Spill - Organic Amine."
-
Decontamination: Wipe the surface with a dilute dilute acetic acid solution (vinegar) or 1M HCl to neutralize the amine residue, then wash with water.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[7][8]
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste.
-
[Link]
-
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl phenylacetate (Base Structure Reference). (Used for ester handling properties).[5]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
